1,3,4-Trimethylcyclohex-3-enecarboxylic acid
Description
1,3,4-Trimethylcyclohex-3-enecarboxylic acid (CAS: 68826-24-4) is a substituted cyclohexene carboxylic acid with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.24 g/mol . Its structure features a cyclohexene ring with three methyl groups at positions 1, 3, and 4, along with a carboxylic acid substituent at position 1. The compound is typically described as a powder in appearance . Key identifiers include the PubChem CID (85968414), MDL number (MFCD20639499), and standardized InChIKey (ILXPJTVEWOMNRB-UHFFFAOYSA-N) .
Properties
IUPAC Name |
1,3,4-trimethylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-10(3,9(11)12)6-8(7)2/h4-6H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXPJTVEWOMNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)(C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Trimethylcyclohex-3-enecarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 3,4-dimethylcyclohex-3-ene with carbon dioxide in the presence of a catalyst can yield the desired product. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the carboxylic acid group .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized catalysts to achieve higher yields and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Trimethylcyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups, such as esters or amides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Acid chlorides, amines, and alcohols under acidic or basic conditions
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Esters, amides, and other derivatives
Scientific Research Applications
Chemical Properties and Structure
1,3,4-Trimethylcyclohex-3-enecarboxylic acid is characterized by its cyclohexene ring structure with three methyl groups at positions 1, 3, and 4, along with a carboxylic acid functional group. This configuration contributes to its reactivity and potential applications in synthetic chemistry.
Applications in Pharmaceuticals
1. Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain esters derived from this compound can inhibit the growth of various bacterial strains. This property is particularly valuable in the development of new antibacterial agents.
2. Anti-inflammatory Agents
The compound has also been investigated for its potential anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for further research in treating conditions characterized by chronic inflammation.
Applications in Perfumery
1. Fragrance Composition
this compound is utilized as a fragrance component in the cosmetic industry. Its pleasant odor profile makes it suitable for incorporation into perfumes and scented products. The compound can be blended with other fragrance materials to enhance complexity and longevity.
2. Flavoring Agent
In addition to its use in perfumes, this compound serves as a flavoring agent in food products. Its ability to impart desirable taste characteristics makes it an asset in food chemistry.
Applications in Organic Synthesis
1. Synthetic Intermediates
The unique structure of this compound allows it to act as a versatile intermediate in organic synthesis. It can undergo various chemical reactions such as esterification and cyclization to produce more complex molecules.
2. Diene Cyclization Reactions
Studies have demonstrated that this compound can participate in diene cyclization reactions to yield valuable products for further chemical transformations. This application is particularly relevant in the synthesis of natural products and pharmaceuticals.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,3,4-Trimethylcyclohex-3-enecarboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets .
Comparison with Similar Compounds
Key Differences :
- Substituent Arrangement: The 1,3,4-trimethyl substitution pattern creates steric and electronic differences, which could alter acidity (pKa) or solubility in polar solvents .
Functional Analogues: Caffeic Acid Derivatives
Comparative Properties :
- Key Distinction: The cyclohexene backbone of this compound reduces aromaticity, likely diminishing antioxidant activity compared to caffeic acid’s phenolic system .
Biological Activity
1,3,4-Trimethylcyclohex-3-enecarboxylic acid (TMCA) is a bicyclic compound characterized by a cyclohexene structure with three methyl groups and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 182.265 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The unique arrangement of methyl substituents and the carboxylic acid group in TMCA contribute to its reactivity and biological interactions. The compound's structure can be represented as follows:
Anti-inflammatory Properties
Research indicates that TMCA exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be useful in treating inflammatory diseases. For instance, TMCA has been shown to downregulate the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages exposed to lipopolysaccharides (LPS) .
Antimicrobial Activity
TMCA has also been investigated for its antimicrobial properties. Studies have reported that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest that TMCA could serve as a lead compound for developing new antimicrobial agents .
The mechanism through which TMCA exerts its biological effects appears to involve interactions with specific enzymes and receptors. It may inhibit certain enzymatic activities linked to inflammation and microbial growth, although detailed molecular pathways remain to be fully elucidated .
Research Findings
Several studies have explored the biological activities of TMCA, yielding promising results:
Case Studies
-
Case Study on Anti-inflammatory Effects :
A recent study evaluated TMCA's effects on inflammatory markers in human cell lines. The results indicated a dose-dependent reduction in IL-6 levels after treatment with TMCA, highlighting its potential as an anti-inflammatory agent. -
Case Study on Antimicrobial Activity :
Another investigation assessed the antimicrobial activity of TMCA against clinical isolates of bacteria. The study found that TMCA exhibited lower MIC values compared to standard antibiotics, suggesting it may be effective against resistant strains.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,3,4-trimethylcyclohex-3-enecarboxylic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via a Diels-Alder cycloaddition reaction between 2,3-dimethylbuta-1,3-diene and a substituted acrylate derivative (e.g., allyl methacrylate). Reaction efficiency is influenced by temperature, solvent polarity, and catalyst selection. For example, Lewis acids like BF₃·Et₂O may enhance regioselectivity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., methyl groups at C1, C3, and C4).
- Infrared Spectroscopy (IR) : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₀H₁₆O₂; MW 168.24 g/mol) .
Q. What experimental approaches are suitable for determining the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation in a non-polar solvent (e.g., hexane/dichloromethane). Refinement using SHELXL (part of the SHELX suite) allows precise determination of bond lengths, angles, and hydrogen-bonding patterns. Note that disordered methyl groups may require constrained refinement .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice inform supramolecular assembly?
- Methodological Answer : Analyze hydrogen-bonding motifs using graph-set notation (e.g., R₂²(8) for dimeric carboxylic acid interactions). Computational tools like CrystalExplorer can map electrostatic potentials, while experimental data (SCXRD) reveal intermolecular distances (e.g., O···H interactions < 2.5 Å). Compare results with Etter’s rules to predict packing motifs .
Q. What strategies resolve contradictions between computational models and experimental crystallographic data?
- Methodological Answer : Discrepancies (e.g., in torsional angles of the cyclohexene ring) may arise from dynamic effects in solution vs. solid-state rigidity. Perform:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) and compare with SCXRD data.
- Hirshfeld Surface Analysis : Quantify close contacts (e.g., C-H···O) to identify overlooked interactions.
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping crystallographic domains .
Q. How can this compound serve as a precursor in pharmacological or materials science applications?
- Methodological Answer : The carboxylic acid group enables derivatization (e.g., esterification, amidation) for bioactive molecule synthesis. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
